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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of JNJ-

47965567, a potent and selective P2X7 receptor antagonist, in various rodent models of central

nervous system (CNS) disorders. JNJ-47965567 is a centrally permeable compound, making it

a valuable tool for investigating the role of the P2X7 receptor in CNS pathophysiology.[1][2]

Mechanism of Action
JNJ-47965567 functions as a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion

channel.[2] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers

the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an

efflux of K⁺. This ion exchange initiates downstream signaling cascades that play a crucial role

in neuroinflammation and other pathological processes. JNJ-47965567 blocks this channel

activation, thereby inhibiting the subsequent release of pro-inflammatory cytokines such as IL-

1β.[3] While initially thought to be a competitive antagonist, recent evidence suggests a non-

competitive mechanism of action.[4]

Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for JNJ-

47965567.

Table 1: In Vitro Potency of JNJ-47965567
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Assay System Species Parameter Value Reference

Recombinant

P2X7
Human pKi 7.9 ± 0.07

Recombinant

P2X7
Rat pKi 8.7

IL-1β Release
Human (Whole

Blood)
pIC50 6.7 ± 0.07

IL-1β Release
Human

(Monocytes)
pIC50 7.5 ± 0.07

IL-1β Release Rat (Microglia) pIC50 7.1 ± 0.1

Calcium Flux Rat (Astrocytes) pIC50 7.5 ± 0.4

ATP-induced

Ethidium+

Uptake

Murine (J774

Macrophages)
IC50 54 ± 24 nM

Table 2: In Vivo Efficacy and Dosage of JNJ-47965567 in Rodent Models
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Rodent
Model

Species/Str
ain

Dosage Route
Key
Findings

Reference

Lipopolysacc

haride (LPS)-

Induced

Neuroinflam

mation

Rat

(Sprague-

Dawley)

30 mg/kg s.c.

Attenuated

Bz-ATP

induced IL-1β

release in the

brain.

Amphetamine

-Induced

Hyperactivity

Rat 30 mg/kg s.c.
Attenuated

hyperactivity.

Neuropathic

Pain (Chung

model)

Rat 30 mg/kg s.c.

Exhibited

modest, yet

significant,

efficacy in

reversing

allodynia.

Amyotrophic

Lateral

Sclerosis

(ALS)

Mouse

(SOD1G93A)
30 mg/kg i.p.

Delayed

disease onset

and

progression,

and improved

motor

performance

in female

mice when

administered

4 times per

week from

pre-onset.

Amyotrophic

Lateral

Sclerosis

(ALS)

Mouse

(SOD1G93A)

30 mg/kg i.p. No significant

alteration in

disease

progression

when

administered
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3 times per

week from

disease

onset.

Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation
Model in Rats
This protocol describes the induction of neuroinflammation using LPS and the assessment of

the therapeutic efficacy of JNJ-47965567.

Materials:

Male Sprague-Dawley rats

JNJ-47965567

Vehicle (e.g., 30% w/v 2-hydroxypropyl-β-cyclodextrin in sterile water)

Lipopolysaccharide (LPS) from E. coli

Sterile saline

Anesthesia

Tools for tissue collection and processing

ELISA kit for IL-1β quantification

Antibodies for immunohistochemistry (e.g., Iba1)

Procedure:

Animal Acclimation: House male Sprague-Dawley rats under standard laboratory conditions

for at least one week before the experiment.
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JNJ-47965567 Preparation: Dissolve JNJ-47965567 in the vehicle to the desired

concentration (e.g., for a 30 mg/kg dose).

Administration: Administer JNJ-47965567 (30 mg/kg) or vehicle via subcutaneous (s.c.)

injection.

LPS Challenge: One hour after the antagonist administration, induce neuroinflammation by a

single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4 hours), euthanize

the animals under deep anesthesia. Perfuse transcardially with ice-cold saline and collect

brain tissue (e.g., hippocampus and cortex).

Biochemical Analysis: Homogenize a portion of the brain tissue for the quantification of IL-1β

levels using an ELISA kit according to the manufacturer's instructions.

Immunohistochemical Analysis: Fix the other portion of the brain tissue for

immunohistochemical analysis to assess microglial activation using an Iba1 antibody.

Data Analysis: Compare the levels of IL-1β and the extent of microglial activation between

the vehicle-treated and JNJ-47965567-treated groups.

Amyotrophic Lateral Sclerosis (ALS) Model in
SOD1G93A Mice
This protocol outlines the chronic administration of JNJ-47965567 to SOD1G93A mice to

evaluate its effect on disease progression.

Materials:

SOD1G93A transgenic mice and wild-type littermates

JNJ-47965567

Vehicle: 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) in Milli-Q water

Equipment for behavioral testing (e.g., Rotarod)
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Scales for body weight measurement

Procedure:

Animal Husbandry: Breed and genotype SOD1G93A mice according to established

protocols.

JNJ-47965567 Preparation: Prepare the JNJ-47965567 solution by dissolving it in 30% β-

CD. This may require heating (e.g., 45°C) and sonication to achieve complete dissolution.

Treatment Regimen:

Pre-onset administration: Begin intraperitoneal (i.p.) injections of JNJ-47965567 (30

mg/kg) or vehicle at a pre-symptomatic age (e.g., postnatal day 60). Administer 4 times

per week.

Post-onset administration: Alternatively, begin i.p. injections at the onset of disease

symptoms and administer 3 times per week.

Monitoring Disease Progression:

Body Weight: Measure the body weight of each mouse at least 3-4 times per week.

Motor Coordination: Assess motor function using a Rotarod apparatus on a weekly basis.

Clinical Score: Evaluate the neurological score of the animals regularly.

Endpoint: Continue the treatment and monitoring until the animals reach a predefined

humane endpoint.

Data Analysis: Analyze the differences in disease onset, survival duration, body weight

changes, and motor performance between the JNJ-47965567-treated and vehicle-treated

groups.

Visualizations
P2X7 Receptor Signaling Pathway
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The following diagram illustrates the signaling cascade initiated by the activation of the P2X7

receptor, which is the target of JNJ-47965567.

Extracellular ATP

P2X7 Receptor

Activates

Na⁺/Ca²⁺ Influx
K⁺ Efflux

JNJ-47965567
Inhibits

Downstream Signaling
(e.g., MAPKs, NF-κB)

NLRP3 Inflammasome
Activation Caspase-1 Activation IL-1β Release

Click to download full resolution via product page

Caption: P2X7 receptor signaling cascade and the inhibitory action of JNJ-47965567.

Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a general workflow for evaluating the efficacy of JNJ-47965567 in

a rodent model of CNS disease.
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Caption: A generalized experimental workflow for in vivo studies of JNJ-47965567.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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